molecular formula C16H11NO6S B1225055 [4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate

[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate

Cat. No. B1225055
M. Wt: 345.3 g/mol
InChI Key: INEZCFOATYRSBW-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furancarboxylic acid [4-[(2,4-dioxo-5-thiazolidinylidene)methyl]-2-methoxyphenyl] ester is a member of phenols and a benzoate ester.

Scientific Research Applications

Antimicrobial Activities

  • A study by Başoğlu et al. (2013) reported the synthesis of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives, including the compound , for their antimicrobial activities against various microorganisms. These derivatives displayed activity against the tested microorganisms, suggesting their potential use as antimicrobial agents Başoğlu et al., 2013.

Antifibrotic and Anticancer Activities

  • Kaminskyy et al. (2016) described the synthesis and evaluation of amino(imino)thiazolidinone derivatives for their antifibrotic and anticancer activities. Some of these derivatives, including similar compounds to the one , showed significant antifibrotic activity and were compared to Pirfenidone, a known antifibrotic agent Kaminskyy et al., 2016.

Molecular and Solid State Structure

  • Rahmani et al. (2017) conducted a study on the molecular and solid-state structure of a related compound. This research involved characterization by FT-IR, NMR spectroscopy, and X-ray powder diffraction, providing insights into the physical and chemical properties of these types of compounds Rahmani et al., 2017.

Anticancer Activity

  • Kaminskyy et al. (2015) synthesized and screened 4-aminothiazol-2(5H)-one derivatives for antitumor activity. The study confirmed the existence of the amino-form and found that some compounds possess low to moderate anticancer activity, with significant selective action on certain cancer cell lines Kaminskyy et al., 2015.

Aldose Reductase Inhibition

  • Ali et al. (2012) investigated a series of iminothiazolidin-4-one acetate derivatives as inhibitors of aldehyde reductase and aldose reductase, enzymes relevant in diabetic complications. Some derivatives exhibited significant inhibitory potency, highlighting their potential in the treatment of diabetic complications Ali et al., 2012.

Antibacterial Activity

  • Trotsko et al. (2018) synthesized a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, including thiazolidine-2,4-dione and rhodanine moieties. These derivatives displayed antibacterial activity mainly against Gram-positive bacterial strains Trotsko et al., 2018.

properties

Product Name

[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate

Molecular Formula

C16H11NO6S

Molecular Weight

345.3 g/mol

IUPAC Name

[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate

InChI

InChI=1S/C16H11NO6S/c1-21-12-7-9(8-13-14(18)17-16(20)24-13)4-5-10(12)23-15(19)11-3-2-6-22-11/h2-8H,1H3,(H,17,18,20)/b13-8-

InChI Key

INEZCFOATYRSBW-JYRVWZFOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC(=O)C3=CC=CO3

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC(=O)C3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate
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[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate
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[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate
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[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate
Reactant of Route 5
[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate
Reactant of Route 6
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[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate

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